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molecular formula C5H11NO2 B1618025 3-Methyl-1-nitrobutane CAS No. 627-67-8

3-Methyl-1-nitrobutane

Cat. No. B1618025
M. Wt: 117.15 g/mol
InChI Key: FEJLPMVSVDSKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067898B1

Procedure details

Into a 100-mL round-bottom flask, was placed 3-methyl-1-nitrobutane (14.4 g, 122.92 mmol, 6.00 equiv), isopentyl nitrite (30 mL), Br2 (32.4 g, 202.74 mmol, 10.00 equiv). This was followed by the addition of 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile (4.0 g, 20.71 mmol, 1.00 equiv), in portions at 0° C. The resulting solution was stirred for 30 min at 0° C. in a water/ice bath. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:4). The resulting solution was diluted with 30 mL of DCM. The resulting mixture was washed with 2×50 mL of Na2SO3/H2O. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 4.5 g (85%) of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile as yellow crude oil.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)CC[N+]([O-])=O.N(OCCC(C)C)=O.[Br:17]Br.N[C:20]1[S:24][N:23]=[C:22]([C:25]([F:28])([F:27])[F:26])[C:21]=1[C:29]#[N:30]>C(Cl)Cl>[Br:17][C:20]1[S:24][N:23]=[C:22]([C:25]([F:28])([F:27])[F:26])[C:21]=1[C:29]#[N:30]

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
CC(CC[N+](=O)[O-])C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
32.4 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=NS1)C(F)(F)F)C#N
Step Five
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at 0° C. in a water/ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask, was placed
WASH
Type
WASH
Details
The resulting mixture was washed with 2×50 mL of Na2SO3/H2O
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 4.5 g (85%) of 5-bromo-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile as yellow crude oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(C(=NS1)C(F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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